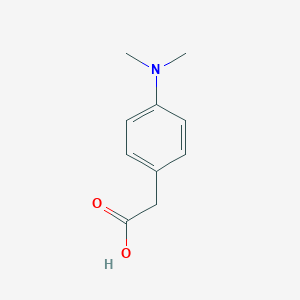

4-(Dimethylamino)phenylacetic acid

Vue d'ensemble

Description

C'est un antibiotique non systémique, spécifique du site gastro-intestinal, qui inhibe la synthèse de l'acide ribonucléique bactérien en se liant à l'enzyme de l'ARN polymérase dépendante de l'ADN bactérien . Normix est principalement utilisé pour traiter les infections bactériennes gastro-intestinales, notamment la diarrhée du voyageur, le syndrome du côlon irritable avec diarrhée et l'encéphalopathie hépatique .

Mécanisme D'action

Target of Action

The primary target of 4-(Dimethylamino)phenylacetic acid is Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.

Mode of Action

This compound acts as a substrate for MAO-B . It undergoes oxidation by MAO-B in a linear manner, as a function of both time and enzyme concentration . This interaction leads to changes in the concentration of monoamine neurotransmitters, which can affect various neurological processes.

Biochemical Pathways

The compound’s interaction with MAO-B affects the metabolic pathways of monoamine neurotransmitters. The oxidation of this compound by MAO-B can lead to changes in the levels of these neurotransmitters, potentially affecting mood, cognition, and other neurological functions .

Pharmacokinetics

Its interaction with mao-b suggests that it is likely metabolized in the brain, where mao-b is most active . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with MAO-B. By acting as a substrate for this enzyme, it can influence the metabolism of monoamine neurotransmitters, potentially leading to changes in neurological function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s efficacy may be affected by the concentration of MAO-B in the brain, which can vary based on genetic factors and other environmental influences . Additionally, the compound’s stability could be influenced by factors such as pH and temperature .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Normix est synthétisé à partir de la rifamycine SV par une série de réactions chimiques. L'étape clé implique l'addition d'un cycle pyridoimidazole, qui rend le composé non absorbable dans le tractus gastro-intestinal . La voie de synthèse comprend généralement :

Matière de départ : Rifamycine SV.

Réactions clés :

Conditions réactionnelles :

Méthodes de production industrielle

La production industrielle de Normix implique une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire, mais optimisée pour l'efficacité et le rendement. Le processus comprend :

Réacteurs discontinus ou à écoulement continu : Pour maintenir des conditions de réaction constantes.

Étapes de purification : Y compris la cristallisation, la filtration et le séchage pour obtenir le produit final sous une forme pure.

Contrôle de la qualité : Des tests rigoureux pour garantir que le produit répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions

Normix subit plusieurs types de réactions chimiques, notamment :

Oxydation : Normix peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Normix peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Agents oxydants : Tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution : Y compris les halogènes, les agents alkylants et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers analogues substitués de Normix.

Applications de la recherche scientifique

Normix a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des dérivés de la rifamycine.

Industrie : Employé dans le développement de nouveaux antibiotiques et comme étalon de référence dans le contrôle de la qualité pharmaceutique.

Mécanisme d'action

Normix exerce ses effets en inhibant la synthèse de l'acide ribonucléique bactérien. Il se lie à la sous-unité bêta de l'enzyme de l'ARN polymérase dépendante de l'ADN bactérien, bloquant l'étape de translocation de la transcription . Cette inhibition empêche la synthèse de l'acide ribonucléique bactérien, ce qui conduit à la mort des bactéries sensibles. De plus, il a été démontré que Normix active le récepteur X de la prégnane, qui inhibe le facteur de transcription pro-inflammatoire, le facteur nucléaire kappa B, contribuant à ses effets anti-inflammatoires .

Applications De Recherche Scientifique

Normix has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of rifamycin derivatives.

Biology: Investigated for its effects on gut microbiota and its role in modulating the immune response.

Industry: Employed in the development of new antibiotics and as a reference standard in pharmaceutical quality control.

Comparaison Avec Des Composés Similaires

Normix est unique parmi les dérivés de la rifamycine en raison de sa nature non systémique et de son action spécifique du site gastro-intestinal. Des composés similaires comprennent :

Rifampicine : Un antibiotique systémique utilisé pour traiter la tuberculose et d'autres infections bactériennes.

Rifabutine : Utilisé pour traiter les infections mycobactériennes, notamment la tuberculose et le complexe Mycobacterium avium.

Rifapentine : Un autre antibiotique systémique utilisé dans le traitement de la tuberculose.

Normix se distingue par sa faible absorption dans le tractus gastro-intestinal, ce qui réduit le risque d'effets secondaires systémiques et le rend particulièrement efficace pour traiter les infections gastro-intestinales .

Propriétés

IUPAC Name |

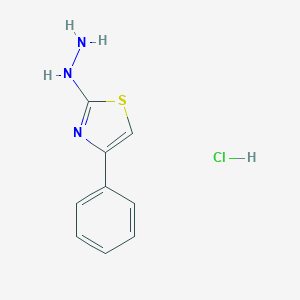

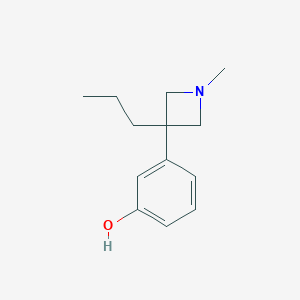

2-[4-(dimethylamino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGHTOZUPICELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168941 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17078-28-3 | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-N,N-Dimethylaminophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Dimethylamino)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-(Dimethylamino)phenylacetic acid in photopolymerization, as described in the research?

A1: this compound (DMPheAA) acts as a co-initiator alongside camphorquinone (CQ) in the photopolymerization of dental composites. [] This photoinitiating system is responsible for initiating the polymerization reaction upon exposure to light.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

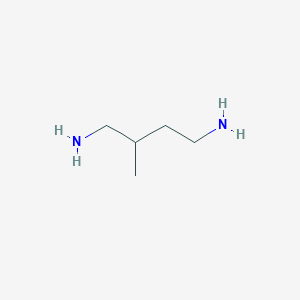

![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)